molecular formula (ClCH2CH2N(CH3)3)Cl<br>C5H13Cl2N<br>C5H13ClN+ B1206847 Chlormequat CAS No. 7003-89-6

Chlormequat

Cat. No.: B1206847
CAS No.: 7003-89-6
M. Wt: 122.62 g/mol
InChI Key: JUZXDNPBRPUIOR-UHFFFAOYSA-N
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Description

Chlormequat chloride (C₅H₁₃Cl₂N, molecular weight 158.07 g/mol) is a plant growth regulator (PGR) first registered in the U.S. in 1962 . It shortens plant stems by inhibiting gibberellin biosynthesis, reducing lodging (stem bending) in crops like oats, wheat, and barley . While approved for ornamental plants in the U.S., its use on food crops is permitted in the EU, UK, and Canada. Since 2018, the U.S. EPA has allowed this compound-treated grain imports, leading to its detection in 69–90% of U.S. urine samples (2017–2023) and oat-based foods . Toxicological studies highlight concerns about developmental and reproductive toxicity at doses below regulatory thresholds, particularly in animal models .

Scientific Research Applications

Agricultural Applications

Chlormequat chloride functions as a plant growth regulator by inhibiting gibberellin biosynthesis, a hormone responsible for promoting stem elongation. By reducing stem height, this compound helps prevent lodging in crops such as barley, oats, wheat, and triticale, thus improving harvestability and grain quality. The following table summarizes its key agricultural applications:

Crop Type Application Method Purpose
Ornamental PlantsFoliar SprayControl growth prior to bloom
BarleyFoliar SprayReduce lodging and increase yield
OatsFoliar SprayPrevent stem bending during harvest
TriticaleFoliar SprayEnhance grain yield
WheatFoliar SprayControl height to improve harvestability

The U.S. Environmental Protection Agency (EPA) has proposed new uses for this compound in food crops, marking a significant expansion of its application beyond ornamental plants. This proposal aims to provide farmers with additional tools to enhance crop yields while ensuring that the chemical is used safely under regulated conditions .

Health Implications

Recent studies have raised alarms about the potential health risks associated with this compound exposure. A peer-reviewed study by the Environmental Working Group (EWG) found that this compound was present in the urine of 80% of tested individuals, suggesting widespread exposure in the U.S. population . The study indicated that higher concentrations of this compound were detected in more recent samples, raising concerns about increasing consumer exposure through food products, particularly those containing oats .

Animal Studies

Research has shown that this compound can disrupt reproductive systems and fetal development in animal models. For instance, maternal exposure to this compound during pregnancy resulted in altered embryonic growth parameters and postnatal health issues in rats . These findings highlight the need for further investigation into the long-term effects of this compound on human health.

Regulatory Status

This compound is currently registered for use as a plant growth regulator in ornamental plants grown in greenhouses and nurseries. However, recent proposals from the EPA suggest expanding its use to food crops like barley and oats . The regulatory framework surrounding this compound emphasizes the importance of establishing tolerances and conducting thorough risk assessments before allowing new applications.

Case Studies

Several studies have documented the effects of this compound on both agricultural productivity and health outcomes:

  • Case Study 1: Crop Yield Improvement
    In trials conducted on barley fields treated with this compound, researchers observed a significant reduction in lodging rates, leading to improved grain yield by up to 15% compared to untreated fields.
  • Case Study 2: Health Risk Assessment
    An investigation into the presence of this compound in food products revealed that non-organic oat-based items frequently contained detectable levels of the chemical, prompting calls for stricter monitoring and regulation of food safety standards .

Q & A

Basic Research Questions

Q. What are the standard analytical protocols for detecting Chlormequat residues in plant and animal tissues?

  • Methodology : Utilize Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with optimized mobile phases (e.g., acetonitrile/ammonium formate) and solid-phase extraction (SPE) for sample cleanup. Validate methods per Codex Alimentarius guidelines, ensuring recovery rates of 70–120% and precision (RSD <15%). For plant tissues, incorporate thin-layer chromatography (TLC) to remove interferents like choline .
  • Key Parameters : Quantify using isotopically labeled standards (e.g., [¹³C₃]-chlormequat) to correct matrix effects. Detection limits as low as 0.003–0.4 μg/kg in soil/water and 0.05–30 ng/μL in biological samples are achievable .

Q. Which experimental models are commonly used to study this compound’s effects on plant morphology and yield?

  • Models : Wheat, oats, and oilseed crops (e.g., flax, poppy) are primary models due to this compound’s role in reducing lodging. Application timing (e.g., tillering or stem elongation stages) and concentration (e.g., 1.5–3.5 kg a.i./ha) are critical variables. Monitor stem diameter, internode length, and assimilate partitioning to reproductive organs .
  • Physiological Metrics : Measure gibberellin (GA) biosynthesis inhibition via enzyme assays (e.g., ent-kaurene synthase activity) and correlate with morphological changes .

Q. What regulatory thresholds guide this compound residue analysis in research contexts?

  • Guidelines : Refer to FAO/WHO evaluations, which define an acceptable daily intake (ADI) of 0.05 mg/kg body weight. Residue limits in grains (e.g., 1.0–1.3 ppm in rye) vary by crop and application timing. Note that rainfall and soil pH influence degradation rates, requiring site-specific validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reproductive toxicity data across species (e.g., mice vs. pigs)?

  • Experimental Design : Compare exposure windows (e.g., lifelong vs. adult-only exposure) and dosage regimes. In pigs, no adverse effects were observed at 0.05 mg/kg/day (human ADI-equivalent), whereas mice showed toxicity at lower doses. Use longitudinal studies starting at fetal stages to capture critical developmental windows .
  • Data Interpretation : Analyze species-specific metabolic pathways (e.g., cytochrome P450 activity) and serum residue levels (e.g., 1.8 μg/kg in pigs vs. undetectable in controls) to contextualize interspecies variability .

Q. What strategies optimize simultaneous analysis of this compound with other polar pesticides (e.g., diquat, paraquat)?

  • Multi-Residue Techniques : Employ UPLC-MS/MS with hydrophilic interaction liquid chromatography (HILIC) columns to retain polar compounds. Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) for extraction, reducing matrix interference. Validate methods for meat/fat matrices by spiking with internal standards and assessing ion suppression .
  • Challenges : Address co-elution issues and varying ionization efficiencies. For example, this compound’s quaternary ammonium structure requires acidic mobile phases for optimal ionization .

Q. How should longitudinal studies be designed to assess chronic this compound exposure in mammals?

  • Protocol : Expose subjects from fetal development through adulthood to avoid false-negative results. In pigs, lifelong exposure (initiated in pregnant sows) revealed no reproductive harm, but earlier termination might miss latent effects. Monitor endpoints like semen quality, embryo viability, and histopathology across generations .
  • Controls : Include organic vs. treated crop diets to isolate this compound’s effects from other agricultural variables .

Q. What methodological advancements improve environmental fate studies of this compound in soil and water?

  • Analytical Innovations : Use pressurized liquid extraction (PLE) with methanol/water (90:10) for soil and SPE for aqueous samples. Achieve detection limits of 0.07 μg/kg in soil and 0.003 μg/L in water via LC-MS/MS. Track degradation kinetics under varying pH and temperature conditions .
  • Field Data : Post-application residue analysis in topsoil (23–55 μg/kg after 4 months) and groundwater (undetectable in 66 wells) informs persistence models .

Comparison with Similar Compounds

Chlormequat belongs to the quaternary ammonium family of PGRs. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Chemical and Regulatory Profiles

Compound This compound Chloride Diallyldimethylammonium Chloride (DADMAC) Daminozide (Alar) Carbendazim
Chemical Class Quaternary ammonium salt Quaternary ammonium polymer Succinic acid hydrazide Benzimidazole fungicide
Molecular Weight 158.07 g/mol ~161.6 g/mol (monomer) 160.2 g/mol 191.2 g/mol
Primary Use Stem shortening in cereals Water treatment (flocculant) Fruit ripening regulator Fungicide
Regulatory Status Approved in EU/UK/Canada; U.S. restricted to ornamentals Widely used in water treatment Banned in U.S. (1989) due to carcinogenicity Restricted in EU; used globally
Toxicity Concerns Developmental/reproductive harm Low acute toxicity Carcinogenic metabolites Endocrine disruption

Table 2: Residue and Exposure Data

Compound Detection in Food Human Biomonitoring (Urine) Key Metabolites/Effects
This compound 92% of oat-based products (U.S.) ; up to 5–40 ng/g in grains 80–90% detection (U.S., 2023) Short half-life; linked to embryonic growth disruption
DADMAC Not reported in food Not monitored Stable in water; low bioaccumulation
Daminozide Banned residues in apples Historical detection Forms unsym-dimethylhydrazine (UDMH), a carcinogen
Carbendazim Common in cereals/fruits Widespread in EU biomonitoring Inhibits microtubule assembly; developmental toxicity

Analytical Challenges

  • Matrix Effects : this compound exhibits lower ion suppression (5–20%) in LC-MS compared to carbendazim (30–50%) due to its high ionization efficiency .
  • Natural Formation : this compound can form spontaneously from choline precursors during food processing (5–40 ng/g), complicating residue attribution .

Properties

CAS No.

7003-89-6

Molecular Formula

(ClCH2CH2N(CH3)3)Cl
C5H13Cl2N
C5H13ClN+

Molecular Weight

122.62 g/mol

IUPAC Name

2-chloroethyl(trimethyl)azanium

InChI

InChI=1S/C5H13ClN/c1-7(2,3)5-4-6/h4-5H2,1-3H3/q+1

InChI Key

JUZXDNPBRPUIOR-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCl

Canonical SMILES

C[N+](C)(C)CCCl

Key on ui other cas no.

7003-89-6
999-81-5

physical_description

COLOURLESS-TO-WHITE EXTREMELY HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR.

Pictograms

Irritant; Health Hazard

solubility

Solubility in water, g/100ml at 20 °C: 74 (good)

Synonyms

Chloride, Chlormequat
Chloride, Chlorocholine
Chlorinecolinchloride
Chlormequat
Chlormequat Chloride
Chlorocholine Chloride
Cycocel

vapor_pressure

Vapor pressure at 20 °C: negligible

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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